molecular formula C7H8OS B073904 Methyl phenyl sulfoxide CAS No. 1193-82-4

Methyl phenyl sulfoxide

Cat. No. B073904
CAS RN: 1193-82-4
M. Wt: 140.2 g/mol
InChI Key: JXTGICXCHWMCPM-UHFFFAOYSA-N
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Patent
US04628087

Procedure details

To a solution of methyl-phenyl-sulphide (6.2 g) in water (2 ml) and dioxane (98 ml), stirred at 20° C. (external bath), sodium hypochlorite (88.69 g, titre 4.19%, pH 12.5) is added in 30 minutes.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
98 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl[O-:10].[Na+]>O.O1CCOCC1>[CH3:1][S:2]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
CSC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
98 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
titre 4.19%, pH 12.5) is added in 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
Smiles
CS(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.